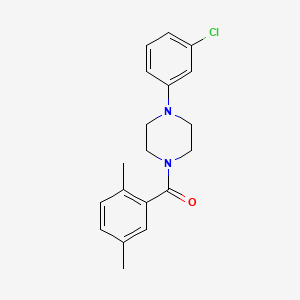![molecular formula C14H21NO B5828770 1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5828770.png)
1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 2-(2,4-dimethylphenoxy)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 2,4-dimethylphenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2,4-dimethylphenol, 2-chloroethylpyrrolidine, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Commonly used solvents include ethanol or dimethyl sulfoxide (DMSO)
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but usually ranges from several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or chromatography, can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvents like ether or tetrahydrofuran (THF)
Substitution: Nucleophiles such as amines, thiols, or halides, solvents like dichloromethane or acetonitrile
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The phenoxyethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring, leading to different biological activities.
1-[2-(2,4-dimethylphenoxy)ethyl]morpholine: Contains a morpholine ring, which can alter the compound’s solubility and reactivity.
1-[2-(2,4-dimethylphenoxy)ethyl]azepane: Features an azepane ring, resulting in distinct pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the 2-(2,4-dimethylphenoxy)ethyl group, which imparts unique chemical and biological properties not found in its analogs.
属性
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-5-6-14(13(2)11-12)16-10-9-15-7-3-4-8-15/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPWYAIWEQKXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLETHANONE](/img/structure/B5828692.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B5828700.png)
![6-methyl-N'-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5828704.png)
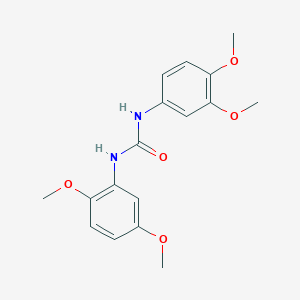
![4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL](/img/structure/B5828712.png)
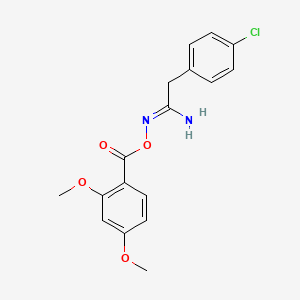
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(3,4,5-trimethoxyphenyl)methanamine](/img/structure/B5828723.png)
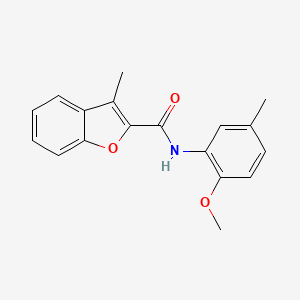
![4-ethyl-8-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5828734.png)
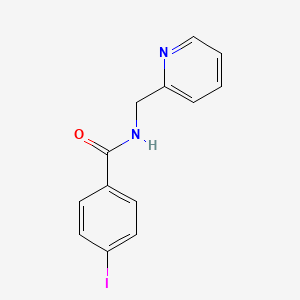
![ETHYL 1-{2-[(3,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B5828746.png)

![9-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5828761.png)
